Pentan-2-yl 3,5-dinitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10574-10-4 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
pentan-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-3-4-8(2)20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3 |
InChI Key |
UJIRDPTTWKRINN-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
Benzoic acid, 3,5-dinitro-, 1-Methylbutyl ester |
Origin of Product |
United States |
Contextual Significance of 3,5 Dinitrobenzoate Esters in Chemical Research
3,5-Dinitrobenzoate (B1224709) esters are a class of organic compounds frequently employed in chemical research for several key reasons. Their synthesis, typically achieved through the esterification of 3,5-dinitrobenzoic acid with an alcohol, is a well-established reaction. ontosight.aijocpr.com This process often utilizes reagents like 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine (B92270), or dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. jocpr.comacs.org A greener, microwave-assisted method directly reacting the alcohol with 3,5-dinitrobenzoic acid using a catalytic amount of sulfuric acid has also been developed. hansshodhsudha.com
The primary utility of these esters lies in their application as derivatives for the identification and characterization of alcohols and phenols. acs.orgacs.org The high crystallinity of many 3,5-dinitrobenzoate esters facilitates their purification and allows for sharp melting point determination, a crucial parameter in classical qualitative organic analysis. acs.orgontosight.ai
Furthermore, the electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring makes the ester carbonyl group more susceptible to nucleophilic attack. This enhanced reactivity is exploited in kinetic studies, such as measuring the rates of alkaline hydrolysis to differentiate between various alcohols. acs.org The stability and reactivity of these esters can be finely tuned, making them valuable tools in the study of reaction mechanisms. For instance, they represent a good balance between stability for isolation and sufficient reactivity for subsequent displacement reactions. caltech.edu
Beyond characterization, dinitrobenzoate derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties, although this is a broader area of research not specific to the pentan-2-yl ester. ontosight.aiontosight.airesearchgate.net
Role of the Pentan 2 Yl Moiety in Derivative Design and Chirality Considerations
The pentan-2-yl group is an alkyl substituent derived from 2-pentanol (B3026449). A key feature of this moiety is the presence of a chiral center at the second carbon atom, the point of attachment to the ester's oxygen atom. diva-portal.org This means that pentan-2-yl 3,5-dinitrobenzoate (B1224709) can exist as a pair of enantiomers, (R)-pentan-2-yl 3,5-dinitrobenzoate and (S)-pentan-2-yl 3,5-dinitrobenzoate.
The incorporation of a chiral moiety like the pentan-2-yl group is fundamental in stereochemistry. When a racemic mixture of 2-pentanol is used to synthesize the ester, a racemic mixture of the corresponding pentan-2-yl 3,5-dinitrobenzoate will be formed. The separation of these enantiomers, or the stereoselective synthesis of one enantiomer, is a common challenge and objective in modern organic synthesis.
Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule, are often used to control the stereochemical outcome of reactions. wikipedia.org While the pentan-2-yl group in this specific compound is part of the alcohol being characterized rather than a temporarily attached auxiliary, the principles of chiral recognition and separation are highly relevant. Techniques like chiral chromatography are essential for separating such enantiomeric esters. The differential interaction of the enantiomers with a chiral stationary phase allows for their resolution.
The specific structure of the pentan-2-yl group, a secondary alkyl chain, also influences the physical properties of the resulting ester, such as its melting point, boiling point, and solubility, which are critical for its isolation and characterization. chemeo.comacs.org
Overview of Research Trajectories for Dinitrobenzoate Derivatives
Conventional Esterification Approaches for 3,5-Dinitrobenzoates
Conventional methods for the synthesis of 3,5-dinitrobenzoate (B1224709) esters have been well-established in organic chemistry for many years. These techniques are foundational for the preparation of crystalline derivatives used in the identification of alcohols. missouri.edu
Fischer Esterification of Pentan-2-ol with 3,5-Dinitrobenzoic Acid
The Fischer esterification is a classic acid-catalyzed esterification reaction. masterorganicchemistry.com In this method, pentan-2-ol would be reacted with 3,5-dinitrobenzoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com
Synthesis via 3,5-Dinitrobenzoyl Chloride and Pentan-2-ol
A common and effective method for preparing 3,5-dinitrobenzoate esters involves the use of the more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. missouri.eduhansshodhsudha.comwikipedia.org This reagent is typically prepared by treating 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comwikipedia.org
The synthesis of the ester is then achieved by reacting 3,5-dinitrobenzoyl chloride with pentan-2-ol. missouri.edu The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. ucl.ac.ukmnstate.edu This method is generally faster and less reversible than Fischer esterification. hansshodhsudha.com The high reactivity of the acyl chloride makes it suitable for the derivatization of a wide range of alcohols.
A typical laboratory procedure would involve mixing 3,5-dinitrobenzoyl chloride with the alcohol, sometimes gently heating the mixture, and then purifying the resulting ester by recrystallization after washing with aqueous base and water to remove unreacted acid and the HCl byproduct. mnstate.edu
DCC/DMAP Coupling Strategies in 3,5-Dinitrobenzoate Synthesis
Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under milder conditions. One of the most common systems is the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comnih.gov
In this approach, DCC activates the carboxylic acid (3,5-dinitrobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (pentan-2-ol), leading to the formation of the desired ester. DMAP acts as a catalyst by forming a more reactive acylpyridinium species. jocpr.com A significant advantage of this method is that the reaction proceeds under neutral conditions and at room temperature. A byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. jocpr.comnih.gov
This strategy has been successfully used for the esterification of 3,5-dinitrobenzoic acid with various alcohols, including in the modification of polymers containing hydroxyl groups. jocpr.com For instance, a hydroxyl group can be activated for displacement by treatment with 3,5-dinitrobenzoic acid, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (a water-soluble carbodiimide (B86325) similar to DCC), and DMAP. caltech.edu
Mitsunobu Reaction Protocols for Dinitrobenzoate Ester Formation
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of configuration. rsc.orgwikipedia.org The reaction typically involves an alcohol, a carboxylic acid, a phosphine (B1218219) (usually triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The mechanism is complex but involves the formation of a phosphonium (B103445) salt from the reaction of PPh₃ and DEAD. This salt then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile that displaces the hydroxyl group of the alcohol, which has been activated by the phosphine. rsc.orgwikipedia.org
The Mitsunobu reaction has been utilized for the synthesis of 3,5-dinitrobenzoate esters. rsc.orgthieme-connect.com The use of 3,5-dinitrobenzoic acid as the nucleophile in this reaction has been shown to give high yields of the corresponding esters. thieme-connect.comresearchgate.net This method is particularly valuable when stereochemical control is important. For example, a secondary alcohol can be converted to its corresponding 3,5-dinitrobenzoate with inversion of stereochemistry. nih.gov
Green Chemistry Principles in 3,5-Dinitrobenzoate Ester Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. This has led to the application of green chemistry principles to traditional reactions, including esterification.
Microwave-Assisted Esterification of Alcohols with 3,5-Dinitrobenzoic Acid
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of 3,5-dinitrobenzoate esters. hansshodhsudha.comresearchgate.net
In a typical microwave-assisted procedure, an alcohol is directly treated with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net The reaction mixture is then irradiated in a microwave oven for a few minutes. sciepub.comsciepub.com This method significantly reduces the reaction time from hours to minutes and is more energy-efficient. researchgate.net It also avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are used to make the acyl chloride in the conventional method, thus aligning with the principles of green chemistry. hansshodhsudha.comresearchgate.net
A comparative study has shown that the microwave-assisted method for the transesterification of esters to form 3,5-dinitrobenzoates is much faster (5 minutes) than the conventional heating method (15-20 minutes). sciepub.com
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Pentan-2-ol, 3,5-Dinitrobenzoic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Inexpensive reagents | Reversible, may require harsh conditions |
| Acyl Chloride Method | Pentan-2-ol, 3,5-Dinitrobenzoyl Chloride, Base (e.g., Pyridine) | Typically mild conditions | High yield, faster than Fischer esterification | Acyl chloride is moisture-sensitive and lachrymatory missouri.edunih.gov |
| DCC/DMAP Coupling | Pentan-2-ol, 3,5-Dinitrobenzoic Acid, DCC, DMAP | Mild, room temperature | High yield, mild conditions | DCC can cause allergies, DCU byproduct removal |
| Mitsunobu Reaction | Pentan-2-ol, 3,5-Dinitrobenzoic Acid, PPh₃, DEAD/DIAD | Mild, specific for primary/secondary alcohols | Stereochemical inversion, high yield | Stoichiometric phosphine oxide byproduct |
| Microwave-Assisted | Pentan-2-ol, 3,5-Dinitrobenzoic Acid, Acid Catalyst | Microwave irradiation | Rapid, energy-efficient, green | Requires specialized equipment |
Ionic Liquid-Mediated Synthesis of 3,5-Dinitrobenzoates
The synthesis of 3,5-dinitrobenzoate esters has been advanced through the use of ionic liquids, which serve as effective and environmentally benign alternative solvents and catalysts. researchgate.net One prominent method involves the direct and benign conversion of alcohols to their corresponding 3,5-dinitrobenzoates using the acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate, or (bmim)HSO4, under microwave irradiation. sciepub.comsciepub.com This approach is a significant improvement over traditional methods that require the initial conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using hazardous reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). sciepub.comsciepub.com
The ionic liquid-mediated process avoids the formation of harmful by-products such as phosphorus oxychloride (POCl₃), hydrochloric acid (HCl), and sulfur dioxide (SO₂). sciepub.comsciepub.com The attractiveness of using ionic liquids like (bmim)HSO4 lies in their ability to facilitate a one-pot synthesis, which is simpler and safer. researchgate.net This method has proven effective for a range of primary and secondary alcohols. sciepub.com Research has also demonstrated the homogeneous acylation of xylan (B1165943) with 3,5-dinitrobenzoyl chloride in the ionic liquid 1-butyl-3-methylimidazolium chloride, highlighting the versatility of this medium for preparing dinitrobenzoate esters from complex molecules. researchgate.net
Sustainable Approaches in Derivatization for Qualitative Organic Analysis
In the field of qualitative organic analysis, the derivatization of alcohols into crystalline esters like 3,5-dinitrobenzoates is a standard procedure for identification based on their sharp melting points. hansshodhsudha.comresearchgate.net However, conventional methods are often criticized for not aligning with the principles of green chemistry. hansshodhsudha.com The traditional two-step process involves preparing 3,5-dinitrobenzoyl chloride by treating 3,5-dinitrobenzoic acid with toxic reagents such as PCl₅ or SOCl₂, followed by the esterification of the alcohol. sciepub.comresearchgate.net This procedure generates hazardous waste and takes a considerable amount of time, typically 45-60 minutes. sciepub.comhansshodhsudha.com
In response, sustainable "green" methodologies have been developed. One such approach is the microwave-assisted direct reaction between an alcohol and 3,5-dinitrobenzoic acid, using a few drops of concentrated sulfuric acid as a catalyst. hansshodhsudha.comresearchgate.net This method is faster, avoids toxic reagents and their harmful by-products, and is considered safer and simpler to implement, particularly in undergraduate chemistry laboratories. hansshodhsudha.com Another green approach utilizes the ionic liquid (bmim)HSO4 under microwave conditions, which similarly circumvents the need for hazardous chlorinating agents and reduces reaction times. researchgate.netsciepub.com
The following table provides a comparative overview of the conventional and sustainable methods for preparing 3,5-dinitrobenzoate derivatives.
| Feature | Conventional Method | Sustainable (Green) Method |
| Reagents | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | 3,5-Dinitrobenzoic acid, Alcohol |
| Catalyst | None (reagents are stoichiometric) | Concentrated H₂SO₄ or Ionic Liquid ((bmim)HSO4) |
| Energy Source | Warm water bath | Microwave irradiation |
| By-products | POCl₃, HCl, SO₂ (toxic) | Water (benign) |
| Procedure | Two-step process | One-pot synthesis |
| Safety | Involves hazardous and toxic substances | Safer, avoids toxic reagents |
This table summarizes data from multiple sources. researchgate.netsciepub.comsciepub.comhansshodhsudha.comresearchgate.net
Preparation of 3,5-Dinitrobenzoates from Alkyl Halides
The characterization of alkyl halides can be effectively achieved by converting them into solid 3,5-dinitrobenzoate esters. marquette.edu A developed method facilitates this conversion for alkyl chlorides, bromides, and iodides by reaction with silver 3,5-dinitrobenzoate. acs.org The reaction generally provides good yields for primary and secondary alkyl iodides and for benzyl (B1604629) chloride. acs.org
For less reactive alkyl chlorides and bromides, the reaction is accelerated by the in-situ formation of the corresponding alkyl iodide. acs.org This is accomplished by using sodium iodide in a suitable solvent like methyl ethyl ketone, which is preferred for its higher refluxing temperature compared to acetone (B3395972). acs.org The sodium chloride or sodium bromide by-products are largely insoluble in this solvent and can be filtered off before the addition of the silver 3,5-dinitrobenzoate. acs.org This method has been successfully applied to a variety of alkyl halides, expanding the utility of 3,5-dinitrobenzoate derivatives in qualitative analysis. acs.org
The table below lists alkyl halides that have been successfully converted to their 3,5-dinitrobenzoate derivatives using this methodology.
| Halide Type | Alkyl Group |
| Chlorides | n-Butyl, n-Hexyl, n-Heptyl, n-Decyl, n-Dodecyl, Isoamyl, Benzyl |
| Bromides | Ethyl, n-Propyl, n-Butyl, n-Amyl, n-Hexyl, n-Octyl, n-Decyl, Isopropyl, Isobutyl, Isoamyl |
| Iodides | Methyl, Ethyl, n-Amyl, n-Heptyl, Isopropyl, Isobutyl |
This table is based on data from The Journal of Organic Chemistry. acs.org
Enantioselective Synthesis of Chiral 3,5-Dinitrobenzoate Esters
The synthesis of chiral 3,5-dinitrobenzoate esters is a crucial technique, often employed not for the direct enantioselective synthesis of the ester itself, but as a method for the separation and characterization of chiral alcohols. The 3,5-dinitrobenzoate group serves as a useful handle in chromatography due to its strong UV absorbance and its ability to form crystalline derivatives.
In a typical procedure, a racemic or diastereomeric mixture of chiral alcohols is reacted with 3,5-dinitrobenzoyl chloride. ucl.ac.ukclockss.org This reaction converts the mixture of alcohols into a mixture of diastereomeric 3,5-dinitrobenzoate esters. These resulting esters often exhibit different physical properties, which allows for their separation using techniques like High-Performance Liquid Chromatography (HPLC). clockss.org Once separated, the pure ester can be hydrolyzed to yield the enantiomerically pure alcohol. clockss.org
This strategy has been applied in various complex syntheses. For example, in the stereoselective synthesis of the A-ring of the natural product armatol A, a mixture of epimeric alcohols was reacted with 3,5-dinitrobenzoyl chloride to produce a mixture of dinitrobenzoate esters, which were then successfully separated by HPLC to isolate the desired pure diastereomer. clockss.org Similarly, this derivatization technique is used to determine the stereochemistry of complex chiral molecules, such as in the synthesis of polysubstituted bicyclo compounds. ucl.ac.uk
| Chiral Alcohol/Substrate | Reagent | Purpose of Derivatization |
| (S,E)-1-[(S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-3-(pivaloyloxy)but-2-en-1-ol and its epimer | 3,5-Dinitrobenzoyl chloride | Separation of diastereomeric esters via HPLC to obtain a pure stereoisomer. clockss.org |
| 6-exo-hydroxy-1-methylbicyclo[3.3.1]nonane-2,9-dione | 3,5-Dinitrobenzoyl chloride | Synthesis of a crystalline derivative for structural analysis and characterization. ucl.ac.uk |
| Chiral Propylene Oxide derivatives | 3,5-Dinitrobenzoyl chloride | Asymmetric synthesis of a pheromone, where the dinitrobenzoate is an intermediate. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of protons and carbon atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of Pentan-2-yl 3,5-dinitrobenzoate provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The aromatic protons of the 3,5-dinitrobenzoate ring are expected to appear in the downfield region of the spectrum due to the strong electron-withdrawing effect of the two nitro groups and the carbonyl group. These protons typically exhibit distinct splitting patterns. The protons of the pentan-2-yl group will be located in the upfield region, with their chemical shifts and multiplicities being indicative of their position relative to the ester oxygen.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2', H-6' (aromatic) | 9.15 | d | 2H |
| H-4' (aromatic) | 9.25 | t | 1H |
| H-2 (CH-O) | 5.20 | m | 1H |
| H-3 (CH₂) | 1.70 | m | 2H |
| H-4 (CH₂) | 1.45 | m | 2H |
| H-5 (CH₃) | 0.95 | t | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In This compound , the carbonyl carbon of the ester group and the aromatic carbons bonded to the nitro groups are expected to be significantly deshielded and appear at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 162.5 |
| C-3', C-5' (aromatic, C-NO₂) | 148.8 |
| C-1' (aromatic, C-C=O) | 134.5 |
| C-2', C-6' (aromatic) | 129.5 |
| C-4' (aromatic) | 122.5 |
| C-2 (CH-O) | 75.0 |
| C-3 (CH₂) | 38.5 |
| C-4 (CH₂) | 18.8 |
| C-5 (CH₃) | 13.9 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of This compound is expected to show strong absorption bands corresponding to the various functional groups. The most prominent peaks would be due to the C=O stretching of the ester group, the symmetric and asymmetric stretching vibrations of the nitro groups, and the C-O stretching of the ester linkage. The aromatic C-H and aliphatic C-H stretching vibrations will also be visible.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch (ester) | 1730 - 1715 |
| C=C Stretch (aromatic) | 1600 - 1475 |
| N=O Asymmetric Stretch (nitro) | 1550 - 1530 |
| N=O Symmetric Stretch (nitro) | 1350 - 1330 |
Note: The expected frequency ranges are based on established correlations and data from analogous compounds such as Pentyl 3,5-dinitrobenzoate. nist.gov
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For This compound , the symmetric stretching of the nitro groups and the vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The non-polar C-C bonds of the pentyl chain will also be Raman active. This technique can be a powerful tool for studying molecular structure and stress in materials. datacc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular ion peak ([M]⁺) in the mass spectrum of This compound would confirm its molecular weight of 282.25 g/mol . chemeo.com The fragmentation pattern provides valuable clues about the molecule's structure. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 3,5-dinitrobenzoyl cation and the pentan-2-yl cation or related fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 282 | [M]⁺ (Molecular Ion) |
| 211 | [C₇H₃N₂O₅]⁺ (3,5-dinitrobenzoyl cation) |
| 195 | [C₇H₃N₂O₄]⁺ (Loss of oxygen from dinitrobenzoyl cation) |
| 165 | [C₇H₃NO₃]⁺ (Loss of NO₂ from dinitrobenzoyl cation) |
| 71 | [C₅H₁₁]⁺ (Pentan-2-yl cation) |
Note: The fragmentation pattern is predicted based on established principles of mass spectrometry and analysis of similar ester compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals characteristic electronic transitions originating from the substituted benzene (B151609) ring and the nitro functional groups. The UV-Vis spectrum is dominated by absorptions corresponding to π → π* and n → π* transitions.
The aromatic ring and the nitro groups contain π-electrons, which can be excited from bonding (π) to anti-bonding (π) molecular orbitals. These π → π transitions are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths. For nitroaromatic compounds, a strong absorption is generally observed in the range of 200-280 nm. researchgate.net
Additionally, the oxygen atoms of the nitro groups and the carbonyl group of the ester possess non-bonding electrons (n-electrons). These electrons can be promoted to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are characteristically of much lower intensity compared to π → π* transitions and appear at longer wavelengths, often in the 250-350 nm region. researchgate.net In some instances, the n → π* transition may be observed as a shoulder on the more intense π → π* absorption band. The electronic spectrum of nitromethane, for example, shows a strong π → π* transition around 198 nm and a much weaker absorption centered at 270 nm attributed mainly to a σ → π* transition, which is overlapped by a forbidden n → π* transition. researchgate.net
The specific λmax values for this compound are influenced by the solvent polarity, which can affect the energies of the molecular orbitals involved in the electronic transitions.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength (λmax) Range (nm) | Characteristics |
| π → π | 200 - 280 | High intensity |
| n → π | 250 - 350 | Low intensity, may appear as a shoulder |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related alkyl 3,5-dinitrobenzoates provides significant insight into the expected solid-state conformation. The crystal structures of ethyl 3,5-dinitrobenzoate and butyl 3,5-dinitrobenzoate have been determined by X-ray diffraction. rsc.orgnih.gov
These structures reveal that the 3,5-dinitrobenzoate moiety is largely planar. rsc.orgresearchgate.net The carboxy group and the two nitro groups are slightly rotated out of the plane of the benzene ring. rsc.orgresearchgate.net For instance, in ethyl 3,5-dinitrobenzoate, the carboxy-group and the two nitro-groups are rotated out of the aromatic ring plane by 2°, and by 2° and 11° respectively. rsc.orgresearchgate.net The bond distances and angles within the dinitrobenzoate fragment are consistent across these related structures. rsc.orgresearchgate.net
The crystal packing is stabilized by a network of intermolecular interactions, including C—H···O hydrogen bonds and, in some cases, π–π stacking of the benzene rings. researchgate.net The conformation of the alkyl ester group is the primary point of variation. In the case of this compound, the 1-methylbutyl group would be expected to adopt a stable, low-energy conformation. It is plausible that disorder in the alkyl chain could be observed in the crystal structure, similar to the disordered ethyl group in ethyl 3,5-dinitrobenzoate. rsc.orgresearchgate.net
Table 2: Crystallographic Data for Related Alkyl 3,5-Dinitrobenzoates
| Parameter | Ethyl 3,5-dinitrobenzoate rsc.orgresearchgate.net | Butyl 3,5-dinitrobenzoate nih.gov |
| CCDC Number | - | 293815 |
| Chemical Formula | C₉H₈N₂O₆ | C₁₁H₁₂N₂O₆ |
| Formula Weight | 240.17 | 268.22 |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 13.856 | - |
| b (Å) | 4.770 | - |
| c (Å) | 18.354 | - |
| β (°) | 119.59 | - |
| Volume (ų) | 1055.4 | - |
| Z | 4 | - |
Reaction Mechanisms and Mechanistic Studies Involving Pentan 2 Yl 3,5 Dinitrobenzoate and Analogs
Solvolytic Reactivity of 3,5-Dinitrobenzoate (B1224709) Esters
The solvolysis of esters, particularly those with good leaving groups like 3,5-dinitrobenzoate, provides a powerful tool for probing the formation and stability of carbocation intermediates. The predictable nature of the leaving group allows for detailed studies of how the substrate's structure influences reaction rates and product distributions.
Stereoelectronic effects play a crucial role in directing the course of chemical reactions, particularly in systems where carbocations are formed. The solvolysis of cyclic 3,5-dinitrobenzoate esters serves as a classic example of these principles. An investigation into the hydrolysis of cis-ring-fused endo- and exo-2-bicyclo[6.1.0]nonyl 3,5-dinitrobenzoates revealed that the stereochemistry of the starting material dictates the reaction pathway. lookchem.com
The most stable conformation for a cyclopropylcarbinyl cation is a "bisected" geometry, where the empty p-orbital of the carbocation center can overlap with the orbitals of the cyclopropane (B1198618) ring. lookchem.com However, in the solvolysis of the 2-bicyclo[6.1.0]nonyl 3,5-dinitrobenzoates, the endo and exo isomers yield entirely different sets of products, indicating they proceed through distinct, non-interconverting intermediates. lookchem.com This product stereoselectivity is not primarily due to simple steric hindrance but rather to stereoelectronic control. lookchem.com The differing orientations of the cyclopropane ring relative to the developing p-orbital at the reaction center lead to the formation of conformationally different bicyclobutonium-type intermediates. lookchem.com For instance, the endo ester is believed to experience greater overlap with the C1-C8 cyclopropane bond during ionization. lookchem.com
Table 1: Effect of anti-9-Methyl Substituent on Solvolysis Rates of 2-Bicyclo[6.1.0]nonyl 3,5-Dinitrobenzoates
| Isomer | Rate Acceleration Factor |
|---|---|
| endo | 4.7 |
| exo | 1.8 |
Data sourced from a study on the hydrolysis of substituted 2-bicyclo[6.1.0]nonyl 3,5-dinitrobenzoates in 80% aqueous acetone (B3395972). lookchem.com
Kinetic studies of solvolysis reactions are fundamental to understanding reaction mechanisms. The rate of solvolysis is highly dependent on the stability of the carbocation intermediate being formed, the nature of the leaving group, and the properties of the solvent. masterorganicchemistry.com The 3,5-dinitrobenzoate group is an effective leaving group, allowing for solvolysis to occur at measurable rates.
In the study of 2-bicyclo[6.1.0]nonyl 3,5-dinitrobenzoates, kinetic data were gathered in 80% aqueous acetone. lookchem.com Such highly aqueous solvent mixtures are effective at stabilizing the charged carbocation intermediates that form during the reaction. masterorganicchemistry.com The mechanism for such solvolyses is generally considered to be unimolecular, with the rate-determining step being the ionization of the substrate to form the carbocation. researchgate.net
The polarity of the solvent significantly impacts the transition state of the reaction. In less polar solvents, the transition state tends to be more carbocation-like, meaning the C-O bond to the leaving group is more fully broken. researchgate.net Conversely, in more polar solvents, increased nucleophilic solvation can stabilize the developing positive charge on the carbon atom. researchgate.net The choice of solvent, such as aqueous acetone or aqueous acetonitrile, is therefore critical in mechanistic studies, as it influences the activation parameters of the reaction. researchgate.net
Nucleophilic Substitution Reactions with Dinitrobenzoate Leaving Groups
The dinitrobenzoate anion is an effective leaving group in nucleophilic substitution reactions due to the ability of the two nitro groups to stabilize the negative charge through resonance. This property has been exploited in studies of nucleophilic aromatic substitution (SNAr) and other substitution pathways.
Mechanistic studies on 2,4-dinitrobenzene derivatives reacting with hydrazine (B178648) in various solvents show that the rate-limiting step can be either the formation of a zwitterionic intermediate or the departure of the leaving group. semanticscholar.orgresearchgate.netccsenet.org In dimethyl sulfoxide (B87167) (DMSO), the departure of the leaving group from the intermediate is rate-determining. semanticscholar.orgresearchgate.netccsenet.org The reaction's progress is influenced by the basicity of the leaving group. semanticscholar.orgresearchgate.net A study of various substituted thioaryl leaving groups yielded a small Brønsted coefficient (βlg value) of -0.18. semanticscholar.orgccsenet.org This small value suggests that in the transition state, bond formation to the incoming nucleophile is significantly advanced while the bond to the leaving group has only begun to break. semanticscholar.orgccsenet.org
Similarly, kinetic investigations of the reaction between methyl 2,4-dichloro-3,5-dinitrobenzoate and various cyclic amines (piperidine, piperazine, morpholine) in methanol (B129727) and benzene (B151609) showed that the reaction rates are highly dependent on the nature of both the solvent and the specific amine used as a nucleophile. researchgate.net These reactions proceed via aminodechlorination at the C-2 position and are not catalyzed by excess amine, which is consistent with a rate-determining step involving the formation of a zwitterionic intermediate. researchgate.net
Asymmetric Catalytic Reactions Utilizing Dinitrobenzoate Substrates
The reactivity of dinitrobenzoate esters also makes them valuable substrates in modern asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral product.
A notable application is the asymmetric catalytic vinylogous Michael addition of 2-methyl-3,5-dinitrobenzoates to unsaturated ketones. acs.orgnih.gov This reaction allows for the synthesis of a variety of optically pure compounds that contain both imidazole (B134444) and 3,5-dinitrobenzene skeletons. acs.orgnih.gov The reaction proceeds with high efficiency, affording the desired products in excellent yields and with high levels of stereocontrol. acs.orgnih.gov
Table 2: Performance of Asymmetric Vinylogous Michael Addition
| Metric | Result |
|---|---|
| Yield | 64–98% |
| Enantiomeric Excess (ee) | 88–98% |
Results for the asymmetric catalytic vinylogous Michael addition of 2-methyl-3,5-dinitrobenzoates to unsaturated ketones. acs.orgnih.gov
The success of the aforementioned vinylogous Michael addition is critically dependent on the use of a chiral rhodium catalyst. acs.orgnih.gov Chiral dienes are often employed as ligands in such catalysts, as their specific geometry creates a chiral environment around the metal center that directs the stereochemical outcome of the reaction. nih.gov The design of these ligands is crucial for achieving exceptional levels of enantiodiscrimination. nih.gov
The protocol developed for the addition of 2-methyl-3,5-dinitrobenzoates demonstrates significant advantages in both reactivity and enantioselectivity. nih.gov The efficiency of the chiral rhodium catalyst is so high that the reaction can be performed on a gram scale with a catalyst loading as low as 0.06 mol%, still achieving the desired product with a 95% enantiomeric excess. acs.orgnih.gov This practicality makes the method highly valuable for the synthesis of complex, planar chiral molecules. chemsoc.org.cn
Hydrolytic Stability and Ester Cleavage Mechanisms
The hydrolytic stability and cleavage mechanisms of pentan-2-yl 3,5-dinitrobenzoate are crucial for understanding its reactivity and potential applications. The hydrolysis of this ester, and its analogs, typically proceeds via a nucleophilic acyl substitution pathway. The stability of the ester bond is significantly influenced by the electronic effects of the dinitro-substituted benzene ring and the nature of the alcohol moiety.
Under alkaline conditions, the hydrolysis of 3,5-dinitrobenzoate esters generally follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. The strong electron-withdrawing nature of the two nitro groups on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted or less substituted benzoate (B1203000) esters.
The subsequent step in the BAC2 mechanism is the collapse of the tetrahedral intermediate, which results in the cleavage of the acyl-oxygen bond and the departure of the pentan-2-olate as the leaving group. The final products are 3,5-dinitrobenzoic acid (or its conjugate base, 3,5-dinitrobenzoate, depending on the pH) and pentan-2-ol. The formation of the tetrahedral intermediate is often the rate-determining step in this reaction.
In some instances, particularly with highly activated aromatic esters like methyl 3,5-dinitrobenzoate in the presence of a strong base in a solvent like dimethyl sulfoxide, the reaction can also involve the formation of colored Meisenheimer complexes. ed.gov These intermediates arise from the nucleophilic attack of the hydroxide ion on the electron-deficient aromatic ring itself, concurrent with the hydrolysis at the ester group. ed.gov
The rate of alkaline hydrolysis of 3,5-dinitrobenzoate esters is sensitive to the structure of the alcohol component. Studies on a series of 3,5-dinitrobenzoate esters have shown that the steric hindrance around the alcohol's oxygen atom can affect the rate of hydrolysis.
Kinetic Data for the Alkaline Hydrolysis of Various 3,5-Dinitrobenzoate Esters
The following table presents the second-order rate constants (k) for the alkaline hydrolysis of a selection of 3,5-dinitrobenzoate esters in 40% acetonitrile-phosphate buffer at 25°C. This data illustrates the influence of the alcohol structure on the hydrolysis rate.
Data sourced from a study on the identification of alcohols from rates of alkaline hydrolysis of their 3,5-dinitrobenzoate esters. acs.org
While specific kinetic data for this compound is not presented, its structure is analogous to the sec-butyl ester. Therefore, its rate of hydrolysis would be expected to be of a similar order of magnitude, reflecting the steric hindrance associated with a secondary alcohol.
Under acidic conditions, ester hydrolysis can also occur, though it is generally slower than base-promoted hydrolysis for this class of compounds. The acid-catalyzed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol yield the carboxylic acid.
Computational and Theoretical Investigations of 3,5 Dinitrobenzoate Structures and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and equilibrium geometry of organic molecules. nih.govresearchgate.net For compounds like pentan-2-yl 3,5-dinitrobenzoate (B1224709), DFT calculations, often using the B3LYP functional, can predict a range of molecular properties. science.govmdpi.com These calculations help determine the most stable conformation by optimizing the molecular geometry to find the lowest energy state. researchgate.net
Key insights from DFT studies on related 3,5-dinitrobenzoate structures include:
Optimized Geometry: Calculations provide predictions of bond lengths, bond angles, and dihedral angles. nih.gov For instance, in the 3,5-dinitrobenzoate moiety, the nitro groups are typically found to be slightly twisted out of the plane of the benzene (B151609) ring. nih.gov
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.govresearchgate.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors obtained from DFT. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to understand the distribution of electronic charge across the molecule. nih.govresearchgate.net This reveals insights into electrophilic and nucleophilic sites and potential intermolecular interactions. researchgate.net NBO analysis, in particular, can describe the delocalization of electron density and the nature of bonding and antibonding orbitals. researchgate.netmdpi.com
A hypothetical summary of DFT-calculated parameters for a 3,5-dinitrobenzoate ester is presented in the table below to illustrate the type of data generated.
| Parameter | Calculated Value (Illustrative) | Significance |
| Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | -Y eV | Represents the ability to donate an electron; related to the ionization potential. |
| LUMO Energy | -Z eV | Represents the ability to accept an electron; related to the electron affinity. |
| HOMO-LUMO Gap | (Y-Z) eV | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Dipole Moment | D Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| C=O Bond Length (Ester) | ~1.21 Å | Provides information on the bond order and electronic environment of the carbonyl group. |
| O-NO Bond Length (Nitro) | ~1.22 Å | Reflects the electronic influence of the nitro groups on the aromatic system. |
| Nitro Group Dihedral Angle | ~10° | Shows the degree of twist of the nitro group relative to the benzene ring plane. nih.gov |
Studies of Non-Covalent Interactions in Dinitrobenzoate Derivatives
Non-covalent interactions are crucial in determining the crystal packing, supramolecular architecture, and physical properties of molecular solids. mdpi.com In 3,5-dinitrobenzoate derivatives, a variety of such interactions are observed, which can be studied both experimentally through X-ray crystallography and computationally using methods like Hirshfeld surface analysis. researchgate.netresearchgate.netbohrium.com
Hirshfeld surface analysis is a powerful computational tool that maps intermolecular contacts in a crystal, allowing for the visualization and quantification of different types of non-covalent interactions. researchgate.netacs.org Key non-covalent interactions identified in the crystal structures of dinitrobenzoate derivatives include:
Hydrogen Bonds: Classical (e.g., O-H···O, N-H···O) and non-classical (e.g., C-H···O) hydrogen bonds are prevalent. nih.goviucr.org The oxygen atoms of the nitro and carboxyl groups are common hydrogen bond acceptors.
π-π Stacking: Interactions between the electron-deficient aromatic rings of the 3,5-dinitrobenzoate units can occur, although they are not always a dominant feature. nih.gov
NO···π and NO₂···NO Interactions: The nitro groups can participate in specific interactions with aromatic rings or other nitro groups, influencing the molecular packing. researchgate.netmdpi.com
The relative contributions of these interactions dictate the final three-dimensional structure. For example, studies on metal complexes of 3,5-dinitrobenzoate have shown how these weak forces direct the formation of complex polymeric or supramolecular networks. mdpi.com
The table below summarizes the types of non-covalent interactions commonly investigated in dinitrobenzoate crystal structures.
| Interaction Type | Donor/Acceptor Groups Involved | Typical Distance/Geometry | Significance in Crystal Packing |
| C-H···O Hydrogen Bond | C-H (alkyl or aromatic) as donor; O (nitro or carbonyl) as acceptor | H···O distance < sum of van der Waals radii (~2.72 Å). researchgate.net | Links molecules into chains, layers, or 3D networks. nih.goviucr.org |
| π-π Stacking | Interaction between two dinitrobenzoate aromatic rings | Inter-planar distance of ~3.3–3.8 Å. | Contributes to the stabilization of columnar or layered structures. |
| NO···π Interaction | Oxygen of a nitro group and the centroid of an aromatic ring | Can influence the orientation of adjacent molecules. researchgate.net | |
| Halogen Bonding | A halogen atom (if present) and a Lewis basic site (e.g., Oxygen) | Highly directional interaction, useful in crystal engineering. iucr.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Esters (Conceptual Framework)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of compounds with a specific activity, such as biological potency or a physical property. oecd.org For esters, QSAR studies have been successfully applied to predict properties like toxicity, flavor thresholds, and rates of hydrolysis. nih.govnih.govacs.org
The fundamental principle of QSAR is that the activity of a molecule is a function of its structural features. oecd.org A QSAR model is developed through the following conceptual steps:
Data Set Collection: A series of structurally related esters with measured activity values is compiled. researchgate.net This set is often divided into a training set (to build the model) and a test set (to validate it). nih.govresearchgate.net
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional (1D): e.g., molecular weight, atom counts.
Topological (2D): Based on the 2D graph of the molecule, describing size, shape, and branching.
Geometrical (3D): Derived from the 3D coordinates, e.g., molecular surface area, volume. researchgate.net
Physicochemical: e.g., logP (hydrophobicity), molar refractivity.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the observed activity. nih.govnih.gov
Model Validation: The model's statistical quality and predictive power are rigorously assessed using metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. nih.govresearchgate.net
For a class of esters, a hypothetical QSAR model might take the form of the following equation:
Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Where 'c' represents coefficients determined by the regression analysis. Such models can provide valuable insights into the structural features that govern a particular activity. For example, a QSAR study on the toxicity of aliphatic esters found that molecular size descriptors were key predictors of activity. researchgate.net Another study on ester hydrolysis rates identified descriptors related to the ester functional group itself as being most significant. acs.org
The conceptual framework for a QSAR model for a property of esters is outlined below.
| QSAR Component | Description | Example for Esters |
| Activity (Endpoint) | The dependent variable being modeled. | Aquatic toxicity (log 1/IGC₅₀), flavor threshold, or rate constant of hydrolysis. nih.govnih.govacs.org |
| Molecular Descriptors | Independent variables that numerically describe the chemical structure. | Molecular Weight, LogP (hydrophobicity), Number of hydrogen atoms, van der Waals volume, Quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.govresearchgate.net |
| Statistical Method | The algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Genetic Algorithm (GA) for descriptor selection, Partial Least Squares (PLS), Principal Components Regression (PCR). nih.govnih.govresearchgate.net |
| Validation Metrics | Statistical parameters used to assess the model's robustness and predictive ability. | R² (Goodness-of-fit), Q² or q² (Internal predictive ability), R²_pred (External predictive ability), Root Mean Square Error (RMSE). nih.govresearchgate.net |
By applying this framework, researchers can rationally design new esters with desired properties or predict the potential impact of existing ones without the need for extensive experimental testing for every compound.
Applications in Advanced Organic Synthesis and Derivatization Science
Derivatization in Qualitative Organic Analysis for Alcohol Identification
A cornerstone of qualitative organic analysis is the unequivocal identification of functional groups and the specific structure of an unknown compound. For alcohols, which are often liquids and may have boiling points close to other compounds, conversion to a solid crystalline derivative with a sharp, well-defined melting point is a classic and reliable identification strategy. mdpi.comwikipedia.orgamuzainc.com The reaction of an alcohol with 3,5-dinitrobenzoyl chloride to form the corresponding 3,5-dinitrobenzoate (B1224709) ester is a prime example of this approach. mdpi.comresearchgate.net
Pentan-2-yl 3,5-dinitrobenzoate is the crystalline derivative formed when pentan-2-ol is treated with 3,5-dinitrobenzoyl chloride. The process involves the reaction of the hydroxyl group of the alcohol with the acid chloride, forming the ester and eliminating hydrogen chloride. mdpi.com This method is highly effective because 3,5-dinitrobenzoyl chloride is very reactive, and the resulting dinitrobenzoate esters are typically solid compounds that are readily purified by recrystallization. mdpi.comepa.gov
The traditional procedure involves preparing 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgamuzainc.com The alcohol to be identified (in this case, pentan-2-ol) is then reacted with the prepared acid chloride. mdpi.com More contemporary, "green" chemistry methods aim to simplify this process, for instance, by using microwave assistance to directly react the alcohol with 3,5-dinitrobenzoic acid in the presence of a catalytic amount of strong acid. wikipedia.orgresearchgate.net
Once the solid this compound is synthesized and purified, its melting point is measured. This physical constant is then compared against literature values for the 3,5-dinitrobenzoates of known alcohols. The sharp, characteristic melting point of the derivative serves as a key piece of evidence for confirming the identity of the original alcohol as pentan-2-ol.
Table 1: Comparison of Derivatization Methods for Alcohols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Traditional Method | Alcohol, 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂ | Sequential reaction; heating often required | Well-established, reliable | Generates hazardous byproducts (e.g., POCl₃, HCl, SO₂) wikipedia.orgamuzainc.com |
| Microwave-Assisted Green Method | Alcohol, 3,5-Dinitrobenzoic acid, conc. H₂SO₄ (cat.) | Microwave irradiation | Faster, avoids hazardous reagents, adheres to green chemistry principles wikipedia.orgresearchgate.net | Requires microwave reactor |
| Aqueous Matrix Method | Alcohol, 3,5-Dinitrobenzoyl chloride, Acetonitrile | Homogeneous solution, molecular sieves to reduce water epa.gov | Allows for derivatization in dilute aqueous solutions, direct injection for analysis epa.gov | Sensitive to hydrolysis of the reagent epa.gov |
This compound as a Chiral Auxiliary Precursor (Implied from asymmetric synthesis context)
In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a preferred configuration. wikipedia.orgscielo.org.mx The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for stereocontrol over a subsequent reaction. After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse. scielo.org.mx
Pentan-2-ol is a chiral alcohol, existing as (R)- and (S)-enantiomers. By converting it into an ester like this compound, the chiral pentan-2-yl group is essentially prepared to be attached to a prochiral substrate. This esterification makes the chiral alcohol a precursor to a chiral auxiliary. The ester itself, or a derivative thereof, can be used to introduce the chiral pentan-2-oxycarbonyl group into a molecule.
The general principle involves the following steps:
Attachment: A prochiral molecule (a molecule that can be converted from achiral to chiral in a single step) is covalently bonded to the chiral auxiliary derived from pentan-2-ol.
Diastereoselective Reaction: The resulting molecule, which now contains a chiral center from the auxiliary, undergoes a reaction (e.g., alkylation, aldol (B89426) reaction). researchgate.net The existing stereocenter of the auxiliary directs the formation of a new stereocenter, leading to a preference for one diastereomer over the other.
Cleavage: The chiral auxiliary is cleaved from the molecule, releasing the desired enantiomerically enriched product and regenerating the auxiliary. scielo.org.mx
While this compound is not one of the most widely cited chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam, its formation represents a key step in utilizing the chirality of pentan-2-ol. wikipedia.orgresearchgate.net The dinitrobenzoate group can serve as a robust protecting group or a handle for further transformations, making the entire ester a useful building block in a synthetic strategy where the chirality of the alcohol portion is leveraged for stereocontrol.
Utilization in Synthesis of Complex Molecular Architectures
Esters and ketones are fundamental building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals and other complex molecules. scripps.edu this compound, as a chiral ester, holds potential as a valuable synthon for constructing elaborate molecular architectures where specific stereochemistry is required.
The utility of such a compound lies in the combination of its functional groups:
The Ester Group: This group can undergo a wide range of reactions. It can be hydrolyzed to release the alcohol, reduced to form an ether and an alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols. Recent advances have even enabled methods for C-H bond functionalization of esters, further expanding their synthetic potential. scripps.edu
The Chiral Pentan-2-yl Group: This provides a source of chirality, which is essential for the synthesis of biologically active molecules, as typically only one enantiomer exhibits the desired therapeutic effect.
The 3,5-Dinitrobenzoyl Group: The two nitro groups are strongly electron-withdrawing, which influences the reactivity of the ester's carbonyl group. This dinitrophenyl moiety can also be a target for modification, for example, through reduction of the nitro groups to amines, opening pathways to other complex structures.
While specific, large-scale applications of this compound in named total syntheses are not widely documented in prominent literature, its value can be inferred from the general importance of chiral building blocks. Synthetic strategies often rely on a "chiral pool," using readily available, enantiomerically pure compounds from nature. Chiral alcohols like pentan-2-ol and their derivatives, such as this ester, are part of this pool and can be employed to introduce stereocenters into a target molecule efficiently.
Development of Novel Analytical Methodologies
The distinct chemical properties of this compound, particularly the presence of the dinitroaromatic ring, have facilitated the development and application of several advanced analytical methodologies for its detection and quantification.
Potentiometric Titration of Dinitrobenzoate Esters
Potentiometric titration is an analytical method that uses the measurement of a potential difference (voltage) to determine the quantity of a substance in a solution. For 3,5-dinitrobenzoate esters, a method has been described where the neutralization equivalents of the esters are determined. This involves refluxing the ester derivative with pyridine (B92270), followed by a potentiometric titration of the resulting solution with a strong non-aqueous base, such as 0.01N tetrabutylammonium (B224687) hydroxide (B78521). This technique allows for the quantitative analysis of the dinitrobenzoate ester content.
Liquid Chromatography-Electrochemistry for Dinitrobenzoate Derivatives
High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector (ECD) is a highly sensitive and selective analytical technique. amuzainc.comantecscientific.com It is particularly well-suited for detecting compounds that can undergo oxidation or reduction reactions. jasco.hu
The 3,5-dinitrobenzoate moiety of this compound contains two nitro groups, which are electrochemically active and can be readily reduced at an electrode surface. amuzainc.comresearchgate.net This property makes the compound an excellent candidate for HPLC-ECD analysis. The method would involve:
Injecting a sample onto an HPLC column to separate this compound from other components in a mixture.
Passing the eluent from the column through an electrochemical cell.
Applying a specific reduction potential to the working electrode in the cell. When the dinitrobenzoate derivative passes through, it is reduced, generating an electrical current.
The measured current is directly proportional to the concentration of the analyte.
This technique offers very low detection limits (down to picomole or femtomole levels) and high selectivity, as only compounds that are electroactive at the chosen potential will generate a signal. mdpi.comjasco.hu
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying and quantifying volatile and semi-volatile compounds like this compound.
In a GC-MS analysis, the compound is first vaporized and separated from other components on a long capillary column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the parent ion and its various fragments. The NIST Mass Spectrometry Data Center provides reference data for this compound, which is crucial for its identification.
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
| NIST Number | 373868 | PubChem CID 528001 |
| Molecular Formula | C₁₂H₁₄N₂O₆ | PubChem CID 528001 |
| Molecular Weight | 282.25 g/mol | PubChem CID 528001 |
| Top m/z Peak | 195 | PubChem CID 528001 |
| 2nd Highest m/z Peak | 70 | PubChem CID 528001 |
| 3rd Highest m/z Peak | 149 | PubChem CID 528001 |
| Kovats Retention Index (Standard non-polar column) | 1955, 1961, 1974 | PubChem CID 528001 |
| Kovats Retention Index (Standard polar column) | 2835, 2818, 2834, 2855 | PubChem CID 528001 |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. The 3,5-dinitrobenzoate moiety serves as a strong chromophore, facilitating sensitive ultraviolet (UV) detection, which is crucial for accurate quantification. For enantiomeric excess determination, the separation of enantiomers is achieved by employing a chiral environment, most commonly through the use of a chiral stationary phase (CSP).
The derivatization of chiral alcohols, such as pentan-2-ol, with 3,5-dinitrobenzoyl chloride to form esters like this compound is a common strategy in organic synthesis to enable robust chiral separation. The resulting diastereomeric interactions between the enantiomers and the chiral stationary phase allow for differential retention times, leading to their separation and quantification.
Detailed Research Findings
While specific, published HPLC methods exclusively for this compound are not extensively documented, the analytical conditions can be reliably inferred from established methods for structurally analogous 3,5-dinitrobenzoate derivatives of other chiral secondary alcohols. Research on these related compounds provides a clear framework for the successful analysis of the target molecule.
The most effective separations are typically achieved using normal-phase chromatography on polysaccharide-based or Pirkle-type chiral stationary phases. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are particularly successful. For instance, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for 3,5-dinitrobenzoate esters.
A typical mobile phase for such separations consists of a mixture of a non-polar solvent, like hexane (B92381) or heptane, and a polar modifier, often an alcohol such as isopropanol (B130326) (IPA) or ethanol. The ratio of hexane to the alcohol modifier is a critical parameter that is optimized to achieve baseline separation of the enantiomers with suitable retention times. A lower percentage of the alcohol modifier generally leads to longer retention times and often better resolution.
For example, the enantioselectivity for the 3,5-dinitrobenzoate derivative of a chiral cyclohexyl alcohol has been successfully determined using a Chiralcel OD-H column with a mobile phase of Hexane/Isopropanol (95:5) at a flow rate of 0.3 mL/min wiley-vch.de. Similarly, the 3,5-dinitrobenzoyl derivatives of α-methylbenzylamine enantiomers have been resolved on a macrocyclic glycopeptide-based column (CHIROBIOTIC® V) with a Hexane/Isopropanol (90:10) mobile phase sigmaaldrich.cn. These examples strongly suggest that similar conditions would be effective for separating the enantiomers of this compound.
Detection is commonly performed using a UV detector, typically at a wavelength of 254 nm, where the dinitrobenzoyl group exhibits strong absorbance. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The data below is representative of typical conditions used for the chiral separation of 3,5-dinitrobenzoate derivatives of secondary alcohols and serves as a model for the analysis of this compound.
Table 1: Representative HPLC Conditions for Chiral Separation of 3,5-Dinitrobenzoate Derivatives
| Parameter | Condition 1 (based on cyclohexyl derivative wiley-vch.de) | Condition 2 (based on amine derivative sigmaaldrich.cn) |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC® V (Vancomycin-based) |
| Column Dimensions | 25 cm x 4.6 mm I.D. | 25 cm x 4.6 mm I.D. |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV, 254 nm | UV, 254 nm |
| Injection Volume | 1 µL | 1 µL |
Table 2: Illustrative Chromatographic Data for Enantiomeric Separation
This table presents hypothetical, yet realistic, data for the separation of (R)- and (S)-pentan-2-yl 3,5-dinitrobenzoate based on the conditions described above. The separation factor (α) indicates the selectivity of the column for the two enantiomers, while the resolution (Rs) quantifies the degree of separation between the two peaks. A resolution value greater than 1.5 is indicative of baseline separation.
| Enantiomer | Retention Time (t_R) (minutes) | Peak Area (%) | Separation Factor (α) | Resolution (R_s) |
| (R)-Pentan-2-yl 3,5-dinitrobenzoate | 12.5 | 50 | 1.28 | 2.1 |
| (S)-Pentan-2-yl 3,5-dinitrobenzoate | 16.0 | 50 |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The conventional synthesis of Pentan-2-yl 3,5-dinitrobenzoate (B1224709) typically involves the esterification of pentan-2-ol with 3,5-dinitrobenzoyl chloride. This is often achieved using a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent. ethz.ch Similar procedures are widely used for related esters, for instance, the reaction of an alcohol with 3,5-dinitrobenzoyl chloride in the presence of butyllithium (B86547) and diethyl ether. psu.edu Another common starting point is 3,5-dinitrobenzoic acid, which is first converted to the more reactive acid chloride using an agent like thionyl chloride. mdpi.com
Future research could focus on developing more sustainable and efficient synthetic methodologies. Potential areas of exploration include:
Enzymatic Synthesis: Utilizing lipases for the stereoselective esterification of pentan-2-ol could provide a greener alternative to traditional chemical methods, offering high selectivity and milder reaction conditions.
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety (especially when dealing with energetic nitro compounds), and facilitate easier scale-up of the synthesis.
Alternative Acylating Agents: Investigating novel activating agents for 3,5-dinitrobenzoic acid that avoid the use of thionyl chloride could reduce the generation of hazardous byproducts.
These advanced synthetic strategies could lead to higher yields, improved purity, and more environmentally benign processes for producing Pentan-2-yl 3,5-dinitrobenzoate.
Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Isotope Effects
Understanding the precise mechanisms of reactions involving this compound is crucial for its optimization and application. Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its isotope (e.g., hydrogen with deuterium), are powerful tools for elucidating reaction pathways and identifying rate-determining steps. libretexts.org For example, a deuterium (B1214612) isotope effect (kH/kD) of 2.2 was observed in the solvolysis of a related dinitrobenzoate, suggesting significant hyperconjugation in the rate-limiting ionization step. psu.edu
Future mechanistic studies on this compound could involve:
Solvolysis Reactions: Performing solvolysis in deuterated solvents (e.g., D2O, ROD) can reveal the role of the solvent in the reaction mechanism. libretexts.org By measuring the rates of solvolysis for both this compound and its deuterated analogues, the nature of the transition state can be probed.
Isotopic Labeling: Synthesizing the compound with ¹³C or ¹⁸O labels in the carbonyl group could clarify bond-breaking and bond-forming steps in hydrolysis or other transformations. A negligible ¹³C-KIE, for example, could rule out decarboxylation as the rate-determining step in a potential reaction sequence. ethz.ch
Computational Modeling: Combining experimental KIE data with Density Functional Theory (DFT) calculations can provide a highly detailed picture of the transition state geometry and the energetic landscape of the reaction. researchgate.net
A hypothetical KIE study for the elimination reaction of this compound is outlined in the table below.
| Mechanistic Hypothesis | Isotopic Substitution | Expected kH/kD | Implication |
| E2 Mechanism | Deuterium at C3 of pentyl group | > 2 | C-H bond cleavage is in the rate-determining step. libretexts.org |
| E1 Mechanism | Deuterium at C3 of pentyl group | ~ 1 | C-H bond cleavage occurs after the rate-determining step. |
| E1cb Mechanism | Deuterium at C3 of pentyl group | < 1 (Inverse KIE) | C-H bond is more constrained in the transition state. |
This table presents hypothetical data for illustrative purposes.
Integration with Machine Learning for Predictive Synthesis and Reactivity
The intersection of organic chemistry and artificial intelligence is a rapidly growing field. unibe.ch Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes.
For this compound, future research could leverage machine learning in several ways:
Predictive Synthesis: An ML model could be developed to predict the optimal solvent, temperature, and catalyst for the esterification reaction, maximizing yield and minimizing reaction time based on a database of similar transformations.
Reactivity Prediction: By analyzing the structural features of this compound and related compounds, ML algorithms could predict its reactivity in various chemical environments, its stability, and its potential to participate in specific reaction types.
Spectroscopic Data Prediction: ML models can be trained to predict spectroscopic properties like NMR and mass spectra, which would aid in the characterization of new derivatives and reaction products.
Computational Synergy: Integrating ML with computational methods like DFT can accelerate the discovery of new functionalities. biorxiv.org For example, ML could screen for potential reaction pathways that are then investigated in more detail with higher-level quantum chemical calculations. researchgate.net
Development of this compound in Stereoselective Transformations
The 3,5-dinitrobenzoyl group is frequently used in stereoselective chemistry as a derivatizing agent to facilitate the separation of enantiomers or diastereomers and to form crystalline derivatives for X-ray crystallography. gla.ac.ukresearchgate.net The formation of a 3,5-dinitrobenzoate ester introduces a rigid, chromophoric group that is often useful for chromatographic separation and structural elucidation. clockss.org
Given that this compound is chiral (due to the C2 of the pentyl group), future research could explore its role in stereoselective transformations:
Chiral Resolution: The compound itself could be resolved into its (R) and (S) enantiomers, which could then be used as chiral building blocks or as standards for analytical methods.
Asymmetric Catalysis: The resolved enantiomers could be investigated as chiral ligands in metal-catalyzed asymmetric reactions.
Chiral Auxiliary: The 3,5-dinitrobenzoate moiety can serve as a building block in more complex stereoselective syntheses, such as in asymmetric Michael additions where related dinitrobenzoates have been successfully employed. acs.org The synthesis of complex molecules like 2-amino-1,3-diols often relies on the precise stereoselective construction of chiral centers. beilstein-journals.org
The development of this compound in this area would enrich the toolbox available to synthetic chemists for creating optically pure compounds.
Role in Advanced Materials Science (Theoretical Considerations)
The electronic properties of the 3,5-dinitrobenzoate group make it an attractive component for advanced materials. The two nitro groups are strong electron-withdrawing groups, making the benzene (B151609) ring highly electron-deficient. This feature is central to its use in creating coordination polymers and other functional materials. researchgate.net
Theoretical and exploratory studies could investigate the potential of this compound in materials science:
Coordination Polymers: The carboxylate group can coordinate to metal centers, while the nitro groups can participate in non-covalent interactions like hydrogen bonding, leading to the formation of complex supramolecular assemblies. researchgate.net The pentyl group would influence the solubility and packing of these polymers.
Nonlinear Optical (NLO) Materials: The molecule possesses a donor-acceptor (D-A) structure, with the pentyl group acting as a weak electron donor and the dinitrophenyl group as a strong acceptor. Such D-A structures are prerequisites for second-order NLO properties. Theoretical calculations could predict its hyperpolarizability.
Liquid Crystals: The relatively rigid dinitrobenzoate core combined with the flexible pentyl chain gives the molecule an anisotropic, rod-like shape, which is a common feature of calamitic liquid crystals. Computational modeling could explore its potential to form mesophases.
Charge-Transfer Complexes: The electron-accepting nature of the dinitrobenzoyl moiety could enable the formation of charge-transfer complexes with electron-rich aromatic compounds, potentially leading to materials with interesting conductive or photoresponsive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
